N,N-dimethylpyren-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylpyren-1-amine is a small organic molecule known for its unique chemical properties and applications. It is characterized by the presence of a pyrene ring system substituted with a dimethylamine group at the 1-position. This compound is notable for its blue light-emitting properties, making it a subject of interest in materials science and photochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Dimethylpyren-1-amine can be synthesized through a series of organic reactions. One common method involves the alkylation of pyrene with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its applications in various fields .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethylpyren-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can modify the amine group, leading to different substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrene derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylpyren-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is employed in the development of advanced materials, including light-emitting diodes (LEDs) and other optoelectronic devices
Wirkmechanismus
The mechanism of action of N,N-dimethylpyren-1-amine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyltryptamine: Another dimethylated amine with hallucinogenic properties.
N,N-Dimethyl-2-propanamine: A tertiary amine with different chemical reactivity.
N,N-Dimethylbenzylamine: A compound with similar structural features but different applications.
Uniqueness: N,N-Dimethylpyren-1-amine stands out due to its pyrene ring system, which imparts unique photophysical properties. This makes it particularly valuable in the field of materials science, where it is used to develop new light-emitting materials and devices .
Eigenschaften
CAS-Nummer |
5522-42-9 |
---|---|
Molekularformel |
C18H15N |
Molekulargewicht |
245.3 g/mol |
IUPAC-Name |
N,N-dimethylpyren-1-amine |
InChI |
InChI=1S/C18H15N/c1-19(2)16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11H,1-2H3 |
InChI-Schlüssel |
LWJUQIOWBKYOMO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.